molecular formula C7H14N4 B13541095 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine

Cat. No.: B13541095
M. Wt: 154.21 g/mol
InChI Key: LMUUXKNJPSAIJV-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine is a heterocyclic compound containing a 1,2,4-triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce amine derivatives .

Scientific Research Applications

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. It may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its potential as a versatile building block in synthetic chemistry make it a valuable compound for various applications .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

2-(2,5-dimethyl-1,2,4-triazol-3-yl)propan-2-amine

InChI

InChI=1S/C7H14N4/c1-5-9-6(7(2,3)8)11(4)10-5/h8H2,1-4H3

InChI Key

LMUUXKNJPSAIJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C(C)(C)N)C

Origin of Product

United States

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